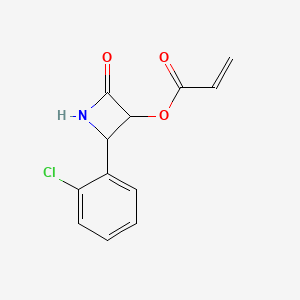![molecular formula C6H12ClN2O3P B14186299 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide CAS No. 862130-09-4](/img/structure/B14186299.png)
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide is a chemical compound with the molecular formula C6H12ClN2O2P It is known for its unique structure, which includes a phosphoryl group, a dimethylcarbamoyl group, and a chloro substituent
Vorbereitungsmethoden
The synthesis of 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide typically involves the reaction of dimethylformamide with phosphoryl chloride and dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of phosphorus.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dimethylformamide and other products.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The phosphoryl group can act as an electrophile, attracting nucleophiles and facilitating the formation of phosphorylated products. This reactivity is crucial for its applications in organic synthesis and biochemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide include other phosphorylated dimethylformamide derivatives and organophosphorus compounds. These compounds share similar reactivity patterns but may differ in their specific substituents and resulting properties. For example:
Dimethylphosphorylformamide: Lacks the chloro substituent, leading to different reactivity.
Phosphorylchloride derivatives: Vary in their substituents, affecting their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
862130-09-4 |
|---|---|
Molekularformel |
C6H12ClN2O3P |
Molekulargewicht |
226.60 g/mol |
IUPAC-Name |
1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide |
InChI |
InChI=1S/C6H12ClN2O3P/c1-8(2)5(10)13(7,12)6(11)9(3)4/h1-4H3 |
InChI-Schlüssel |
HEGSEOHRZTWUII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)P(=O)(C(=O)N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)

![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)


![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)



![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
